Boc-l-thr(alloc)-oh dcha
Overview
Description
Molecular Structure Analysis
The molecular structure of “Boc-l-thr(alloc)-oh dcha” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “Boc-l-thr(alloc)-oh dcha” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-l-thr(alloc)-oh dcha” are not explicitly provided in the available resources .Scientific Research Applications
Application 1: Dipeptide Synthesis
- Methods of Application: Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are prepared. These protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Application 2: Deprotection of tert-butyl Carbamates
- Summary of the Application: The Boc group can be removed from the amino acid under mild conditions using oxalyl chloride in methanol .
- Methods of Application: The deprotection is carried out by treating the Boc-protected amino acid with oxalyl chloride in methanol .
- Results or Outcomes: The method is tolerant to several functional groups, making it a versatile approach for the deprotection of Boc-protected amino acids .
Application 3: Synthesis of Fluorinated Compounds
- Methods of Application: The specific compound “Boc-l-thr(bzl)-o-ch2-f-ch2-cooh dcha” could potentially be used in the synthesis of fluorinated compounds, although the exact procedures would depend on the specific reaction conditions and the other reactants used .
- Results or Outcomes: The synthesis of fluorinated compounds can lead to the creation of novel pharmaceuticals with improved properties, such as increased metabolic stability or altered binding affinity .
Application 4: Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group
- Summary of the Application: The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
- Methods of Application: The deprotection is carried out by treating the Boc-protected amino acid with oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
- Results or Outcomes: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Application 5: Synthesis of Medicinally Active Compounds
- Summary of the Application: Boc-protected amino acids can be used in the synthesis of medicinally active compounds. For example, a hybrid compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma, was synthesized using a Boc-protected amino acid .
- Methods of Application: The specific procedures would depend on the structure of the desired medicinally active compound. In the case of FC1, a mild method for the selective deprotection of the N-Boc group was applied .
- Results or Outcomes: The synthesis of medicinally active compounds can lead to the creation of novel pharmaceuticals with improved properties .
Application 6: Synthesis of Chiral Cyclosulfamides
- Summary of the Application: Boc-protected amino acids can be used in the synthesis of chiral cyclosulfamides .
- Methods of Application: The specific procedures would depend on the structure of the desired chiral cyclosulfamide. A selective cleavage of N-Boc from N-Boc chiral cyclosulfamides by fusion has been reported .
- Results or Outcomes: The synthesis of chiral cyclosulfamides can lead to the creation of novel compounds with unique properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO7.C12H23N/c1-6-7-19-12(18)20-8(2)9(10(15)16)14-11(17)21-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6,8-9H,1,7H2,2-5H3,(H,14,17)(H,15,16);11-13H,1-10H2/t8-,9+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLCUXWCSXSPC-RJUBDTSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-l-thr(alloc)-oh dcha |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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